molecular formula C11H9N5O2S B2582144 N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1207008-33-0

N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2582144
CAS No.: 1207008-33-0
M. Wt: 275.29
InChI Key: QBAXTJRPCHXZEM-UHFFFAOYSA-N
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Description

N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that combines several functional groups, including furan, thiazole, triazole, and carboxamide. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a furan derivative with a thioamide under acidic conditions.

    Formation of the Triazole Ring: The thiazole intermediate is then subjected to a cycloaddition reaction with an azide to form the triazole ring.

    Carboxamide Formation: Finally, the triazole-thiazole intermediate is reacted with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) can be used under acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of furan, thiazole, and triazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-1-methyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2S/c1-16-5-7(14-15-16)10(17)13-11-12-8(6-19-11)9-3-2-4-18-9/h2-6H,1H3,(H,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAXTJRPCHXZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=NC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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